molecular formula C9H9NO4 B12365419 5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12365419
M. Wt: 201.13 g/mol
InChI Key: GEFDRROBUCULOD-BOCFXHSMSA-N
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Description

5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid, where the benzene ring is substituted with an acetamido group and a hydroxyl group, and it is labeled with carbon-13 isotopes at all six carbon positions in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives typically involves classic methods of acylation reactions with anhydride or acyl chloride . The process begins with the acylation of a suitable precursor, such as salicylic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired isotopic labeling and chemical purity.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-2-hydroxy benzoic acid derivatives undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the acetamido group can produce amines.

Scientific Research Applications

5-acetamido-2-hydroxy benzoic acid derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetamido-2-hydroxy benzoic acid derivatives involves their interaction with specific molecular targets, such as cyclooxygenase-2 (COX-2) enzymes . These compounds exhibit anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The binding affinity and bioavailability of these derivatives are enhanced by their structural modifications, which improve their selectivity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A precursor in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives.

    Acetaminophen: Another acetamido-substituted compound with analgesic and antipyretic properties.

    Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

5-acetamido-2-hydroxy benzoic acid derivatives are unique due to their specific substitution pattern and isotopic labeling, which provide distinct advantages in terms of selectivity, bioavailability, and reduced side effects compared to other NSAIDs .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

201.13 g/mol

IUPAC Name

5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1

InChI Key

GEFDRROBUCULOD-BOCFXHSMSA-N

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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